SAR405838 - 1303607-60-4

SAR405838

Catalog Number: EVT-276208
CAS Number: 1303607-60-4
Molecular Formula: C29H34Cl2FN3O3
Molecular Weight: 562.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SAR405838, also known as MI-77301, is a potent and selective small-molecule inhibitor of the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. [, , , , , , , ] This interaction plays a critical role in regulating the activity of p53, which is involved in vital cellular processes such as DNA repair, cell cycle arrest, and apoptosis. [, ] In many cancers, MDM2 is overexpressed or amplified, leading to the suppression of p53 activity and promoting tumor growth. [, , , , ] SAR405838 disrupts the MDM2-p53 interaction, thus restoring p53 function and inducing cell cycle arrest or apoptosis in cancer cells. [, , , , ] Due to its mechanism of action, SAR405838 has been investigated for its potential as an anti-cancer agent in preclinical and clinical trials for various cancer types. [, , , , , , , , , , , , , , , ]

Molecular Structure Analysis

SAR405838 belongs to the spirooxindole class of compounds, which are characterized by their unique three-dimensional structure featuring a spiro ring system. [, ] The molecule consists of an oxindole ring fused to a pyrrolidine ring, with a spiro linkage connecting to a chloro-fluoro substituted phenyl ring. [, , ] Additionally, a 2,2-dimethylpropyl group and a trans-4-hydroxycyclohexyl carboxamide are attached to the pyrrolidine and oxindole rings, respectively. [, , ] This complex structure enables SAR405838 to bind with high affinity and selectivity to the MDM2 protein, mimicking the interaction of p53 with MDM2. [, ]

Mechanism of Action

SAR405838 acts as an antagonist of the MDM2-p53 interaction, specifically targeting the hydrophobic binding pocket of MDM2 that normally interacts with the transactivation domain of p53. [, , , , , , ] By binding to this pocket, SAR405838 prevents the interaction between MDM2 and p53, thereby inhibiting MDM2-mediated ubiquitination and degradation of p53. [, , , , , , ] This stabilization and accumulation of p53 leads to the transactivation of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately inhibiting tumor growth and promoting cell death in cancer cells harboring wild-type p53. [, , , , , , , , , , , , , , , ] Studies have demonstrated that SAR405838 effectively activates p53 in various cancer cell lines and xenograft models, leading to cell cycle arrest, apoptosis, and significant tumor regression. [, , , , , , , , , , , , , , , ]

Applications
  • Hematological malignancies: SAR405838 demonstrated efficacy in preclinical models of acute leukemia (ALL and AML), inducing tumor regression and showing synergistic effects with other agents like Bcl-2 inhibitors. [, , , , ]
  • Solid tumors: Preclinical studies have explored SAR405838's efficacy in various solid tumor models, including:
    • Osteosarcoma: Significant tumor regression was observed in preclinical models of SJSA-1 osteosarcoma. [, ]
    • Prostate cancer: SAR405838 inhibited tumor growth in LNCaP prostate cancer xenograft models. []
    • Colon cancer: The compound showed efficacy in HCT-116 colon cancer xenograft models. []
    • Breast cancer: SAR405838 effectively inhibited tumor growth in endocrine-resistant breast cancer models, highlighting its potential in overcoming resistance to hormonal therapies. [, ]
    • Neuroblastoma: SAR405838 induced apoptosis in neuroblastoma cells and augmented the cytotoxic effects of doxorubicin in preclinical models. []
    • Dedifferentiated Liposarcoma: SAR405838 showed promising results in preclinical models of dedifferentiated liposarcoma, inducing cell cycle arrest, apoptosis, and tumor regression. [, , , ]
    • Glioblastoma: While preclinical studies demonstrated efficacy in subcutaneous models, SAR405838 showed limited efficacy in orthotopic glioblastoma models due to poor penetration across the blood-brain barrier. [, , , , , ]
Future Directions
  • Overcoming Resistance: Research is ongoing to understand and overcome the mechanisms of acquired resistance to SAR405838, such as p53 mutations and compromised p53 function. [, , , , ] This may involve developing next-generation MDM2 inhibitors or exploring combination therapies.
  • Combination Therapies: Studies have shown synergistic effects when SAR405838 is combined with other agents, such as MEK inhibitors in KRAS mutant cancers or Bcl-2 inhibitors in leukemia. [, , , , ] Further exploration of rational combinations with other targeted therapies or chemotherapies could improve treatment efficacy.
  • Improving Blood-Brain Barrier Penetration: The limited efficacy of SAR405838 in glioblastoma due to poor blood-brain barrier penetration highlights a significant challenge. [, , , , , ] Development of novel drug delivery strategies or analogs of SAR405838 with improved brain penetration could enhance its efficacy for brain tumors.
  • Biomarker Development: Identifying predictive biomarkers of response to SAR405838, beyond p53 wild-type status, is crucial for selecting patients who are most likely to benefit from treatment. [, , , , ]
  • Clinical Development: Continued clinical trials are essential to evaluate the safety and efficacy of SAR405838 in various cancer types and different treatment settings, such as monotherapy or in combination with other agents. [, , ]

Nutlin-3a

Compound Description: Nutlin-3a is a cis-imidazoline analog known to inhibit the interaction between MDM2 and p53. It acts by occupying the p53-binding pocket on MDM2, thus preventing p53 degradation.

Relevance: Nutlin-3a serves as a benchmark compound for SAR405838 due to their shared target: the MDM2-p53 interaction. Studies directly compare their efficacy, consistently showing SAR405838 to be a more potent inhibitor in various models, including in vitro assays and in vivo xenograft models of dedifferentiated liposarcoma (DDLPS).

MI-219

Compound Description: MI-219, also known as RG7388, is a spiro-oxindole compound designed to disrupt the MDM2-p53 interaction. , Similar to SAR405838, it exerts its anticancer effects by preventing MDM2-mediated degradation of p53.

Relevance: Both MI-219 and SAR405838 belong to the spiro-oxindole class of MDM2 inhibitors. Comparative studies highlight SAR405838's superior potency, with MI-219 requiring significantly higher concentrations to achieve comparable effects on cell cycle arrest and apoptosis in DDLPS models.

ABT-263

Compound Description: ABT-263, also known as Navitoclax, is a Bcl-2 inhibitor designed to induce apoptosis by targeting the anti-apoptotic Bcl-2 family proteins. ,

Relevance: While structurally distinct from SAR405838, ABT-263 is investigated in conjunction with SAR405838 in acute leukemia models to evaluate potential synergistic effects and strategies to overcome acquired resistance. Studies show that combining these agents, either sequentially or simultaneously, can lead to prolonged tumor regression compared to single-agent treatments. ,

ABT-737

Compound Description: ABT-737 is a potent Bcl-2 family protein inhibitor, closely related to ABT-263 in its mechanism of action and target. It induces apoptosis by antagonizing Bcl-2, Bcl-xL, and Bcl-w, thereby promoting the activity of pro-apoptotic proteins.

Relevance: Similar to ABT-263, ABT-737 is investigated alongside SAR405838 in acute leukemia models. This co-investigation aims to elucidate potential synergistic or antagonistic effects when combining these mechanistically distinct agents, ultimately seeking improved therapeutic strategies for acute leukemia.

Pimasertib

Compound Description: Pimasertib is a small-molecule inhibitor that selectively targets mitogen-activated protein kinase kinase (MEK), a key component of the MAPK signaling pathway often dysregulated in cancer.

Relevance: While not structurally related to SAR405838, pimasertib emerges as a promising combination partner. Studies show synergy between pimasertib and SAR405838 in in vitro and in vivo models of various cancers harboring KRAS, NRAS, or BRAF mutations. This combination results in enhanced anti-tumor activity and tumor regression, exceeding the effects of either agent alone. ,

AMG-232

Compound Description: AMG-232 is a potent and selective MDM2 inhibitor. Similar to SAR405838, it binds to MDM2 and disrupts its interaction with p53, leading to p53 activation and subsequent tumor suppression.

Relevance: Both AMG-232 and SAR405838 target MDM2 to activate the p53 pathway. Their inclusion in comparative drug sensitivity analysis, alongside idasanutlin and NVP-CGM097, highlights the potential of MDM2 inhibitors as a therapeutic strategy, especially in TP53 wild-type acute myeloid leukemia.

Idasanutlin

Compound Description: Idasanutlin is another potent and selective small-molecule inhibitor of the MDM2-p53 interaction. , It acts by binding to MDM2 and preventing it from binding to and degrading p53.

Relevance: Idasanutlin shares a similar mechanism of action with SAR405838, as both compounds disrupt the MDM2-p53 interaction. , They are often studied in parallel to assess the efficacy of MDM2 inhibitors in different cancer types and contexts.

NVP-CGM097

Compound Description: NVP-CGM097 is an orally bioavailable small-molecule inhibitor of MDM2. It functions by binding to the p53-binding pocket of MDM2, thereby stabilizing p53 and restoring its tumor suppressor functions.

Relevance: NVP-CGM097, like SAR405838, targets MDM2 to activate the p53 pathway for therapeutic benefit. This shared mechanism of action makes NVP-CGM097 a relevant compound in the context of SAR405838 research, particularly when investigating the efficacy of MDM2 inhibitors across different cancer types.

APG115

Compound Description: APG115 is a novel, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction, structurally related to SAR405838.

Relevance: Described as an analog of SAR405838, APG115 holds significant relevance in this context. Both compounds are investigated for their potential in treating cancers with an intact MDM2-p53 axis, particularly dedifferentiated papillary thyroid cancer. The structural similarities and shared target make APG115 a relevant compound for comparison in terms of efficacy, pharmacokinetic properties, and potential for clinical development.

Properties

CAS Number

1303607-60-4

Product Name

SAR405838

IUPAC Name

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1

InChI Key

IDKAKZRYYDCJDU-AEPXTFJPSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Solubility

Soluble in DMSO

Synonyms

MI773; MI-773; MI 773; MI-77301; MI 77301; MI77301; SAR405838; SAR-405838; SAR 405838;

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Isomeric SMILES

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.